molecular formula C19H24N8O5 B15170968 1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 915097-44-8

1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15170968
CAS No.: 915097-44-8
M. Wt: 444.4 g/mol
InChI Key: UFDQVJFJDZEQQW-XWXWGSFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside analog characterized by a 6-cyclopentylamino substitution on the purine core, a ribose-like (2R,3R,4S,5R)-tetrahydrofuran-2-yl moiety at position 9, and a pyrazole-4-carboxamide group at position 1. Key synthetic steps involve late-stage functionalization of purine scaffolds, as demonstrated in , where sodium 4-(methylcarbamoyl)pyrazol-1-ide was used to introduce the pyrazole-carboxamide group in a related compound (89% yield) .

Properties

CAS No.

915097-44-8

Molecular Formula

C19H24N8O5

Molecular Weight

444.4 g/mol

IUPAC Name

1-[6-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C19H24N8O5/c20-15(31)9-5-22-27(6-9)19-24-16(23-10-3-1-2-4-10)12-17(25-19)26(8-21-12)18-14(30)13(29)11(7-28)32-18/h5-6,8,10-11,13-14,18,28-30H,1-4,7H2,(H2,20,31)(H,23,24,25)/t11-,13-,14-,18-/m1/s1

InChI Key

UFDQVJFJDZEQQW-XWXWGSFUSA-N

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)N4C=C(C=N4)C(=O)N)N(C=N3)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)N4C=C(C=N4)C(=O)N)N(C=N3)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide involves multiple steps, including the formation of the purine base, the pyrazole ring, and the tetrahydrofuran moiety. Common synthetic routes may involve:

    Cyclization reactions: to form the purine base.

    Amination reactions: to introduce the cyclopentylamino group.

    Glycosylation reactions: to attach the tetrahydrofuran moiety.

    Condensation reactions: to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Flow microreactor systems: for efficient and sustainable synthesis.

    Catalytic processes: to enhance reaction rates and selectivity.

    Purification techniques: such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and preventing their activity.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulk: The cyclopentylamino group in the target compound increases steric bulk compared to methylamino () or amino groups (), likely altering binding kinetics in enzymatic pockets .
  • Carboxamide Functionality : The pyrazole-4-carboxamide group (shared with ) enables hydrogen bonding, enhancing interactions with polar residues in target proteins .
  • Sugar Modifications : Fluorination at position 3 of the tetrahydrofuran () may confer metabolic stability but introduces toxicity risks (H302 hazard) .

Key Observations:

  • The target compound likely employs cyclopentylamine in nucleophilic substitution, mirroring methods in for anhydrous polymorph synthesis .
  • Carboxamide introduction (as in ) requires precise control of pyrazole activation to avoid byproducts .

Physicochemical Properties

  • Melting Point : The target compound’s inferred mp (~260°C) aligns with analogs in , suggesting high crystallinity beneficial for formulation .
  • Solubility : The cyclopentyl group may reduce aqueous solubility compared to ’s N-methylcarboxamide derivative, necessitating prodrug strategies .
  • Stability : Anhydrous polymorphs () exhibit improved thermal stability over hydrated forms, critical for long-term storage .

Biological Activity

The compound 1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the modulation of adenosine receptors. This article explores its biological activity, focusing on its interaction with adenosine receptors and related therapeutic implications.

Chemical Structure and Properties

The compound's structure includes a purine base linked to a pyrazole moiety and a cyclopentylamino group. The presence of hydroxymethyl and hydroxy groups suggests potential for hydrogen bonding and increased solubility.

PropertyValue
Molecular FormulaC₁₆H₂₄N₆O₄
Molecular Weight364.406 g/mol
Synonyms2-amino-9-(...)-6(9H)-one
PubChem CID135921573

Adenosine Receptor Modulation

Adenosine receptors (ARs) are G protein-coupled receptors that play critical roles in various physiological processes. The compound has been studied for its ability to act as an agonist at the A1 receptor subtype.

  • Potency and Selectivity : Research indicates that derivatives of this compound exhibit high potency at the A1 receptor, with some showing selectivity over other receptor subtypes (e.g., A2A) . For instance, compounds derived from this structure have been noted to have pEC50 values significantly higher than standard agonists like adenosine and NECA .
  • Mechanism of Action : The mechanism involves activation of G protein signaling pathways, specifically Gαi/o, which leads to inhibition of adenylyl cyclase activity and decreased cAMP levels. This pathway is crucial for mediating effects such as analgesia and cardioprotection .

Therapeutic Implications

The compound's modulation of adenosine receptors suggests potential applications in treating conditions such as:

  • Type II Diabetes : Similar compounds have been evaluated for their ability to enhance insulin sensitivity .
  • Pain Management : Its selective action on A1 receptors may provide analgesic effects without typical side effects associated with opioids .

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Analgesia Studies : In vivo studies demonstrated that analogs of this compound produced significant analgesic effects without causing sedation or respiratory depression. This makes it a promising candidate for pain management therapies .
  • Diabetes Research : Clinical trials involving similar compounds indicated improvements in glycemic control among participants with type II diabetes, although some were discontinued due to safety concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.